3-Octyl butyrate

CAS No.: 20286-45-7

Cat. No.: VC3875249

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20286-45-7 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

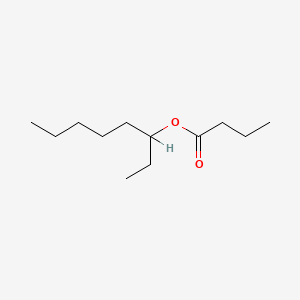

| IUPAC Name | octan-3-yl butanoate |

| Standard InChI | InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3 |

| Standard InChI Key | USSKZVIXWTWCGK-UHFFFAOYSA-N |

| SMILES | CCCCCC(CC)OC(=O)CCC |

| Canonical SMILES | CCCCCC(CC)OC(=O)CCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Octyl butyrate, systematically named octan-3-yl butanoate, is an ester formed via the condensation of butyric acid and octan-3-ol. Its molecular structure comprises a branched octyl chain () esterified to a butyryl group () . Key identifiers include:

Crystallographic studies of structurally related compounds, such as 3-octyl-5,5-diphenylimidazolidine-2,4-dione, reveal orthorhombic crystal systems with lattice parameters . While 3-octyl butyrate itself lacks detailed crystallographic data, its conformational flexibility is inferred from analogous esters .

Physicochemical Properties

The compound exhibits the following physical characteristics :

| Property | Value |

|---|---|

| Boiling Point | 210–224 °C at 760 mmHg |

| Density | 0.858–0.863 g/cm³ (20°C) |

| Refractive Index | 1.420–1.425 |

| Solubility | Insoluble in water; soluble in ethanol, fats, and oils |

| Flash Point | 103°C (closed cup) |

Its low water solubility and high lipid affinity make it ideal for flavor encapsulation in lipid-based matrices .

Synthesis and Production Methods

Chemical Synthesis

The traditional synthesis involves acid-catalyzed esterification of n-octanol and butyric acid under reflux conditions :

Yields typically exceed 80% under optimized conditions .

Enzymatic Synthesis

Recent advances employ psychrophilic lipases for eco-friendly production. A mutant lipase from Croceibacter atlanticus (LipCA) demonstrated enhanced catalytic efficiency at low temperatures (15–25°C), achieving 95% conversion of substrates in solvent-free systems . This method reduces energy consumption and avoids toxic catalysts .

Analytical Characterization

Spectroscopic Data

-

IR Spectrum: Strong absorbance at 1,740 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester stretch) .

-

Mass Spectrometry: Base peak at (butyryl ion), with molecular ion .

Chromatographic Methods

Gas chromatography (GC) with FID detection is the standard for purity assessment, achieving resolutions >98% on polar capillary columns .

Emerging Research and Future Directions

Recent studies focus on enzyme engineering to optimize lipase variants for industrial-scale synthesis . Additionally, nanoencapsulation techniques using chitosan and cyclodextrins are being explored to enhance stability in aqueous formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume